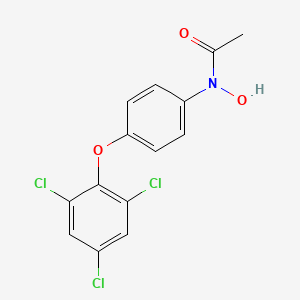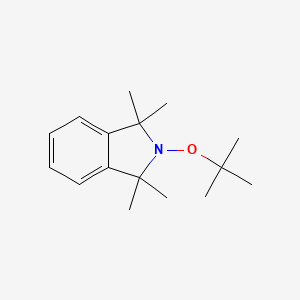
Dotriacont-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacont-9-ene is a long-chain hydrocarbon with the molecular formula C32H64 It is an alkene, characterized by the presence of a double bond between the ninth and tenth carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotriacont-9-ene can be synthesized through various organic synthesis methods. One common approach involves the oligomerization of smaller alkenes, such as ethylene, under specific conditions. This process typically requires a catalyst, such as a Ziegler-Natta catalyst, to facilitate the polymerization reaction. The reaction conditions often include high temperatures and pressures to achieve the desired chain length and double bond placement.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The process is carried out in a refinery using specialized equipment and catalysts to control the reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
Dotriacont-9-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: This reaction can convert this compound into alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can produce the corresponding alkane, dotriacontane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include dotriacontanol (alcohol), dotriacontanal (aldehyde), or dotriacontanoic acid (carboxylic acid).
Reduction: The major product is dotriacontane.
Substitution: Halogenated derivatives such as this compound chloride or bromide.
Scientific Research Applications
Dotriacont-9-ene has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research on this compound includes its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals due to its long hydrocarbon chain.
Mechanism of Action
The mechanism of action of dotriacont-9-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate compounds that eventually yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Dotriacont-9-ene can be compared with other long-chain alkenes, such as:
Triacont-9-ene (C30H60): Similar in structure but with a shorter carbon chain.
Tetratriacont-9-ene (C34H68): Similar in structure but with a longer carbon chain.
Hexatriacont-9-ene (C36H72): Another long-chain alkene with a different chain length.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
90267-78-0 |
|---|---|
Molecular Formula |
C32H64 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
dotriacont-9-ene |
InChI |
InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-32H2,1-2H3 |
InChI Key |
XQGKXDJVCUKTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
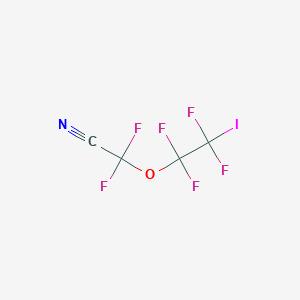
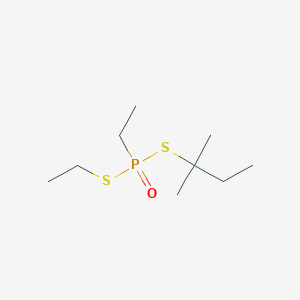
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
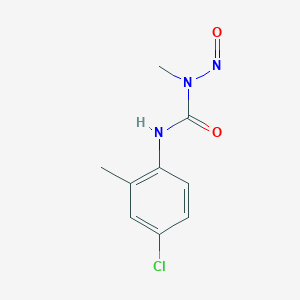
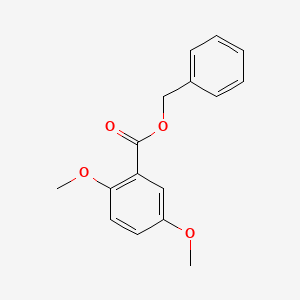
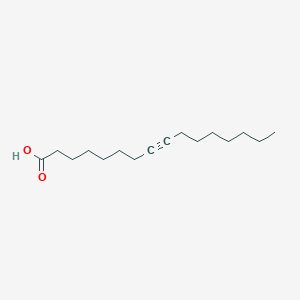
silane](/img/structure/B14350178.png)
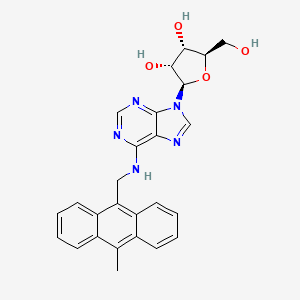
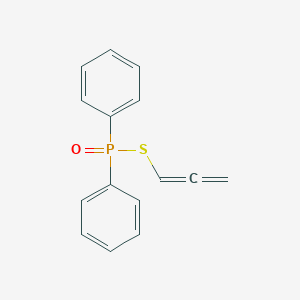
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
